molecular formula C16H19N3O3S B13762158 N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide CAS No. 69766-43-4

N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide

Cat. No.: B13762158
CAS No.: 69766-43-4
M. Wt: 333.4 g/mol
InChI Key: MUBZRGKEKHETAE-UHFFFAOYSA-N
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Description

N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide is a complex organic compound featuring an imidazole ring, a benzoyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide: shares structural similarities with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole.

Uniqueness

    Structural Features: The presence of both a benzoyl group and a sulfanyl linkage makes it unique compared to other imidazole derivatives.

Properties

CAS No.

69766-43-4

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C16H19N3O3S/c1-16(2,3)9-12(20)18-23-15-17-13(21)10-19(15)14(22)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,20)

InChI Key

MUBZRGKEKHETAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NSC1=NC(=O)CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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